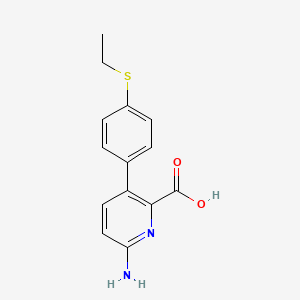
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid (6-APA) is a naturally occurring amino acid that has a wide variety of applications in scientific research, medical diagnostics, and biotechnology. 6-APA is a highly polar, non-toxic molecule that is soluble in water and has a molecular weight of 209.2 g/mol. It is a key intermediate in the synthesis of many drugs and pharmaceuticals, and is also used in the manufacture of dyes and pigments. 6-APA is an important building block for many compounds that are used in the laboratory and in industry.
科学的研究の応用
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of drugs and pharmaceuticals, as well as in the manufacture of dyes and pigments. It is also used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% has also been used in the study of the structure and function of proteins, in the development of diagnostic assays, and in the study of the mechanisms of action of drugs.
作用機序
The mechanism of action of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% is not fully understood. It is known to act as a chelator, binding to metal ions such as iron, copper, and zinc. It is also known to act as an inhibitor of enzymes, such as proteases and phosphatases. It is believed that 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% may also interact with other molecules, such as DNA and RNA, to modulate their activity.
Biochemical and Physiological Effects
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and to possess anti-viral activity. 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% has also been shown to possess cardioprotective effects, and to be effective in the treatment of certain neurological disorders.
実験室実験の利点と制限
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% is a highly polar, non-toxic molecule that is soluble in water and has a wide range of applications in scientific research. It is a key intermediate in the synthesis of many drugs and pharmaceuticals, and is also used in the manufacture of dyes and pigments. Its advantages include its low cost, its low toxicity, and its wide range of applications. However, 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% can be difficult to work with in the laboratory due to its instability and its tendency to form complexes with other molecules.
将来の方向性
The potential applications of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% are still being explored. Future research could focus on the development of new synthesis methods for 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95%, as well as its use in the synthesis of novel compounds and drugs. Additionally, further research could be conducted to investigate the mechanism of action of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% and its biochemical and physiological effects. Finally, research could be conducted to explore the potential applications of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% in the diagnosis and treatment of various diseases.
合成法
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% can be synthesized from a variety of starting materials. The most common route to the synthesis of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid, 95% involves the reaction of 4-carboxy-3-fluorophenylacetic acid with ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction is typically carried out at room temperature, although higher temperatures may be used to increase the rate of reaction. The reaction yields a white crystalline solid that is highly soluble in water.
特性
IUPAC Name |
6-amino-3-(4-carboxy-3-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-9-5-6(1-2-8(9)12(17)18)7-3-4-10(15)16-11(7)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGMWNLWERVQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














